6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
The compound 6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidinone core, substituted with a 4-methoxyphenyl group, a thiophen-2-yl moiety, and a thioether-linked oxoethyl side chain. This article compares Compound A with structurally related analogs, focusing on molecular architecture, synthetic strategies, and inferred biological activities.
Properties
CAS No. |
850912-14-0 |
|---|---|
Molecular Formula |
C27H22N6O3S2 |
Molecular Weight |
542.63 |
IUPAC Name |
6-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C27H22N6O3S2/c1-36-19-11-9-17(10-12-19)22-14-21(23-8-5-13-37-23)31-33(22)24(34)16-38-27-29-25-20(26(35)30-27)15-28-32(25)18-6-3-2-4-7-18/h2-13,15,22H,14,16H2,1H3,(H,29,30,35) |
InChI Key |
ASNFJEAAAOTRMT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3)C6=CC=CS6 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is part of a class of pyrazolo[3,4-d]pyrimidine derivatives that have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocyclic rings and functional groups that contribute to its biological activity. The presence of the pyrazole and pyrimidine moieties is significant, as these structures are known to enhance pharmacological properties such as lipophilicity and bioavailability.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit notable antioxidant properties. For instance, derivatives containing the 1,2,4-triazole moiety have demonstrated significant radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems . The antioxidant capacity can be assessed using methods such as the DPPH radical scavenging assay.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For example:
- In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including HCT116 and A549. The mechanism often involves induction of apoptosis and inhibition of cell proliferation .
- A specific derivative demonstrated an IC50 value of 49.85 μM against tumor cells, indicating substantial growth inhibitory effects .
The compound's ability to interfere with critical signaling pathways involved in cancer progression makes it a candidate for further investigation in cancer therapeutics.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. Compounds with similar structures have shown efficacy against a range of bacterial strains and fungi. The presence of thiophene rings enhances this activity by increasing membrane permeability and disrupting microbial cell walls .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer metabolism and progression.
- Modulation of Cell Signaling : These compounds can influence signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
- Interaction with DNA : Some derivatives exhibit strong binding affinity to DNA, leading to disruption of replication processes in cancer cells .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Anticancer Activity : A recent study synthesized various pyrazolo derivatives and assessed their cytotoxicity against multiple cancer cell lines. Compound variants showed IC50 values ranging from 0.04 to 11.4 µM against K562 and other lines, highlighting their potential as anticancer agents .
- Antioxidant Evaluation : In another study, a series of thiosemicarbazide derivatives were synthesized and tested for antioxidant properties using DPPH assays. One compound exhibited antioxidant activity significantly higher than ascorbic acid, indicating robust free radical scavenging capabilities .
Scientific Research Applications
The compound exhibits a range of biological activities, which are critical for its application in medicinal chemistry. Notably:
- Antitumor Activity : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine structures, including this compound, have shown significant antitumor properties. These compounds often act by inhibiting tubulin polymerization, which is essential for cancer cell division and proliferation .
- Antiviral Properties : Similar pyrazole derivatives have been tested for antiviral activities. Modifications in the molecular structure can enhance these effects, allowing for targeted action against specific viral pathogens .
- Anti-inflammatory Effects : The presence of the thiophene moiety in the structure contributes to anti-inflammatory properties. Compounds with similar scaffolds have demonstrated efficacy in reducing inflammation in various biological models .
Case Studies
Several studies highlight the applications and efficacy of compounds related to 6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Frameworks
Compound A shares structural motifs with several pyrazole-, pyrimidine-, and thiophene-containing derivatives. Key comparisons include:
Table 1: Core Heterocyclic Features
Key Observations :
- Compound A’s pyrazolo[3,4-d]pyrimidinone core distinguishes it from coumarin-fused analogs () and triazolo-thiadiazinone hybrids ().
- The thiophen-2-yl group in Compound A contrasts with thieno[3,2-d]pyrimidine substituents in , which may alter electronic properties and binding interactions.
Substituent Effects
Substituents critically influence bioactivity and physicochemical properties:
4-Methoxyphenyl Group
- Present in Compound A and ’s Compound 4.
Thiophene vs. Thienopyrimidine
- Compound A’s thiophen-2-yl moiety is simpler than the fused thieno[2,3-d]pyrimidine in . The latter’s extended π-system could enhance DNA intercalation or kinase inhibition .
Thioether Linkage
- The thioether-oxoethyl chain in Compound A is absent in most analogs. This group may confer redox activity or serve as a hydrogen-bond acceptor.
Key Observations :
Inferences for Compound A :
- The pyrazolo[3,4-d]pyrimidinone scaffold is associated with kinase inhibition (e.g., Src kinase ).
- Thiophene substituents may enhance antibacterial efficacy, as seen in thieno[2,3-d]pyrimidine derivatives .
Molecular and Electronic Considerations
- Van der Waals Interactions: The 4-methoxyphenyl and thiophen-2-yl groups in Compound A likely contribute to hydrophobic interactions, differing from polar triazolo-thiadiazinone moieties in .
- Electronic Effects : The methoxy group’s electron-donating nature could stabilize charge-transfer interactions, contrasting with electron-withdrawing dichloropyridinyl groups in .
Q & A
Q. Challenges :
- Low yields (30–50%) due to steric hindrance from the thiophene and methoxyphenyl groups .
- Purification difficulties caused by byproducts from competing side reactions (e.g., over-oxidation).
Structural Characterization: How can crystallographic data resolve ambiguities in molecular conformation?
Answer :
Single-crystal X-ray diffraction (SCXRD) is critical for confirming:
- Dihedral Angles : Between the pyrazole and pyrimidinone rings (typically 15–25°), influencing π-π stacking interactions .
- Hydrogen Bonding : Key for stabilizing the 4,5-dihydro-1H-pyrazole moiety (e.g., N–H···O interactions) .
Q. Answer :
- In Vitro Screening :
- Kinase Inhibition : Test against CDK2/Cyclin E1 using fluorescence polarization assays (IC₅₀ values < 1 μM in analogs) .
- Antimicrobial Activity : Broth microdilution assays (MIC values: 8–32 μg/mL against S. aureus and E. coli) .
- In Silico Docking : AutoDock Vina to predict binding affinity to ATP-binding pockets (e.g., ∆G = -9.2 kcal/mol for CDK2) .
Q. Data Contradictions :
- Discrepancies between predicted (in silico) and observed (in vitro) activities may arise from solvation effects or protein flexibility .
Advanced Synthesis: How can computational methods optimize reaction pathways?
Answer :
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) guide:
- Transition State Analysis : Identify energy barriers for cyclization steps (e.g., ΔG‡ = 25–30 kcal/mol for pyrazoline formation) .
- Solvent Effects : COSMO-RS simulations to select optimal solvents (e.g., THF vs. DMF) for improving yields by 15–20% .
Case Study :
Replacing DMF with THF reduced side-product formation by 40% in analogous syntheses .
Mechanistic Studies: What techniques elucidate the compound’s mode of action in biological systems?
Q. Answer :
- Fluorescence Quenching : Monitor interactions with serum albumin (e.g., Stern-Volmer plots showing static quenching) .
- Metabolic Stability : LC-MS/MS to track hepatic clearance in microsomal assays (t₁/₂ = 45–60 min in human liver microsomes) .
Key Finding :
The thiophene moiety enhances metabolic stability compared to furan analogs .
Data Reproducibility: How can researchers address variability in biological activity across studies?
Q. Answer :
- Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- Batch Analysis : Compare NMR and HPLC data across synthetic batches to identify impurity-driven discrepancies (e.g., >95% purity required for consistent IC₅₀ values) .
Toxicity Profiling: What preclinical models are suitable for safety assessment?
Q. Answer :
- Zebrafish Embryotoxicity Assay : Evaluate LC₅₀ and teratogenicity at 24–72 hpf (safe dose < 10 μM in analogs) .
- hERG Inhibition Patch Clamp : Assess cardiac toxicity risk (IC₅₀ > 30 μM preferred) .
Scale-Up Challenges: What reactor designs mitigate heat transfer issues during large-scale synthesis?
Q. Answer :
- Microreactor Systems : Improve mixing and thermal control for exothermic steps (e.g., thioether coupling) .
- Process Analytical Technology (PAT) : In-line FTIR to monitor reaction progress and adjust feed rates dynamically .
Stability Studies: How does photodegradation impact storage conditions?
Q. Answer :
- ICH Q1B Testing : Expose solid samples to UV (320–400 nm) and quantify degradation via HPLC.
- Key Result : Methoxyphenyl groups increase photosensitivity; recommend amber glass storage .
Collaborative Research: What interdisciplinary approaches enhance development efficiency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
